4-Methyl-3-phenylpent-2-enoic acid

Catalog No.
S8076327
CAS No.
M.F
C12H14O2
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-3-phenylpent-2-enoic acid

Product Name

4-Methyl-3-phenylpent-2-enoic acid

IUPAC Name

(E)-4-methyl-3-phenylpent-2-enoic acid

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C12H14O2/c1-9(2)11(8-12(13)14)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)/b11-8+

InChI Key

XXGKKUISXOKYDJ-DHZHZOJOSA-N

SMILES

CC(C)C(=CC(=O)O)C1=CC=CC=C1

Canonical SMILES

CC(C)C(=CC(=O)O)C1=CC=CC=C1

Isomeric SMILES

CC(C)/C(=C\C(=O)O)/C1=CC=CC=C1

4-Methyl-3-phenylpent-2-enoic acid is an organic compound with the molecular formula C12H14O2C_{12}H_{14}O_{2} and a molar mass of approximately 190.24 g/mol. It is classified as a derivative of unsaturated fatty acids and features a conjugated double bond system, which contributes to its unique chemical properties. The compound is characterized by the presence of a methyl group at the fourth position and a phenyl group at the third position of the pentenoic acid chain, providing it with distinct steric and electronic characteristics that influence its reactivity and biological activity .

Typical for carboxylic acids and alkenes:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
  • Reduction: Reduction can convert the double bond to a single bond, yielding saturated derivatives.
  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, leading to various substituted derivatives.

Common reagents for these reactions include potassium permanganate for oxidation, palladium on carbon for reduction, and aluminum chloride for Friedel-Crafts reactions .

Research indicates that 4-Methyl-3-phenylpent-2-enoic acid exhibits significant biological activity. It has been studied for its potential antimicrobial and anti-inflammatory properties. The compound may interact with various biological targets, influencing cellular processes such as apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . Additionally, its structural features allow it to modulate enzyme activities, making it a candidate for further pharmacological investigation.

The synthesis of 4-Methyl-3-phenylpent-2-enoic acid typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available precursors such as phenylacetaldehyde and malonic acid.
  • Condensation Reaction: A condensation reaction between these precursors in the presence of a base (e.g., sodium ethoxide) leads to the formation of an intermediate.
  • Decarboxylation: Subsequent decarboxylation and rearrangement yield 4-Methyl-3-phenylpent-2-enoic acid.

Alternative methods may involve using different catalysts or solvents to optimize yield and purity .

4-Methyl-3-phenylpent-2-enoic acid has diverse applications across various fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of fine chemicals.
  • Pharmaceuticals: The compound is investigated for potential therapeutic applications, particularly in drug development targeting inflammatory diseases.
  • Biochemical Research: Its ability to interact with biological macromolecules makes it valuable in biochemical assays and enzyme studies .

Studies have shown that 4-Methyl-3-phenylpent-2-enoic acid interacts with DNA and proteins, affecting their structure and function. Techniques such as UV-visible spectroscopy and viscometry have been employed to elucidate these interactions. The compound's ability to induce oxidative damage in DNA suggests potential applications in cancer research, where it may serve as a lead compound for developing new anticancer agents .

Several compounds share structural similarities with 4-Methyl-3-phenylpent-2-enoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
(E)-3-(4-methoxyphenyl)but-2-enoic acidC11H12O3C_{11}H_{12}O_3Contains a methoxy group; used in drug development
4-Methoxycinnamic acidC10H10O3C_{10}H_{10}O_3Similar aromatic structure; known for anti-inflammatory properties
(E)-3-methyl-5-phenylpent-4-enoic acidC12H14O2C_{12}H_{14}O_2Similar molecular weight; different double bond position

Uniqueness

What sets 4-Methyl-3-phenylpent-2-enoic acid apart from its analogs is its specific structural configuration, which imparts distinct chemical reactivity and biological properties. Its unique combination of functional groups allows for versatile interactions within biological systems, making it an intriguing subject for further research in medicinal chemistry .

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

190.099379685 g/mol

Monoisotopic Mass

190.099379685 g/mol

Heavy Atom Count

14

Dates

Last modified: 02-18-2024

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